molecular formula C10H9NO2 B127922 Methyl 4-(cyanomethyl)benzoate CAS No. 76469-88-0

Methyl 4-(cyanomethyl)benzoate

Cat. No.: B127922
CAS No.: 76469-88-0
M. Wt: 175.18 g/mol
InChI Key: XRZGMNGGCZTNGE-UHFFFAOYSA-N
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Description

Methyl 4-(cyanomethyl)benzoate (CAS No. 76469-88-0) is a benzoate ester derivative with the molecular formula C₁₀H₉NO₂ and a molecular weight of 175.18 g/mol. Its structure consists of a methyl ester group at the para position of the benzene ring, substituted with a cyanomethyl (–CH₂CN) moiety. This compound is widely utilized as an intermediate in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and functional materials. Its reactivity stems from the electron-withdrawing cyano group, which enhances electrophilic substitution and facilitates further functionalization .

Properties

IUPAC Name

methyl 4-(cyanomethyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO2/c1-13-10(12)9-4-2-8(3-5-9)6-7-11/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRZGMNGGCZTNGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00357248
Record name Methyl 4-(cyanomethyl)benzoate
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Molecular Weight

175.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76469-88-0
Record name Benzoic acid, 4-(cyanomethyl)-, methyl ester
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Record name Methyl 4-(cyanomethyl)benzoate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzoic acid, 4-(cyanomethyl)-, methyl ester
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Preparation Methods

Reaction Mechanism and Conditions

The esterification typically employs an acid catalyst, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄), to protonate the carbonyl oxygen of the carboxylic acid, enhancing its electrophilicity. Methanol acts as both the solvent and nucleophile. For example, in the synthesis of Methyl 4-(aminomethyl)benzoate, 4-(aminomethyl)benzoic acid is refluxed with methanol and 30% HCl for 7 hours, achieving yields exceeding 85%. Adapting these conditions to 4-(cyanomethyl)benzoic acid would likely follow a similar pathway:

4-(Cyanomethyl)benzoic acid+CH3OHHCl, refluxMethyl 4-(cyanomethyl)benzoate+H2O\text{4-(Cyanomethyl)benzoic acid} + \text{CH}3\text{OH} \xrightarrow{\text{HCl, reflux}} \text{this compound} + \text{H}2\text{O}

Key Parameters:

  • Catalyst Concentration : 30% HCl (vol/vol).

  • Temperature : Reflux conditions (≈65–70°C for methanol).

  • Reaction Time : 7–12 hours.

  • Workup : Neutralization with a base (e.g., 4–6% NaOH), followed by extraction with methylene chloride.

Challenges and Optimizations

The cyanomethyl group’s electron-withdrawing nature may reduce the carboxylic acid’s reactivity, necessitating prolonged reaction times or elevated temperatures. Alternative catalysts, such as monolithic sulfonic acid (monolith-SO₃H), have been reported for esterifying sterically hindered acids, achieving 100% yield in toluene at 80°C. This catalyst avoids aqueous workup, simplifying purification.

Nucleophilic Substitution on Methyl 4-(Bromomethyl)benzoate

Introducing the cyanomethyl group via nucleophilic substitution offers a modular approach. This two-step synthesis involves:

  • Bromination : Converting methyl 4-methylbenzoate to methyl 4-(bromomethyl)benzoate.

  • Cyanide Substitution : Replacing bromine with a cyanide group.

Step 1: Bromination of Methyl 4-Methylbenzoate

Bromination of the methyl substituent can be achieved using N-bromosuccinimide (NBS) under radical initiation or HBr with a peroxide. For instance, analogous brominations of toluene derivatives typically proceed at 60–80°C with a radical initiator (e.g., AIBN)[^general].

Step 2: Cyanide Substitution

Methyl 4-(bromomethyl)benzoate reacts with sodium cyanide (NaCN) or potassium cyanide (KCN) in a polar aprotic solvent like dimethylformamide (DMF):

Methyl 4-(bromomethyl)benzoate+NaCNDMF, 60–80°CMethyl 4-(cyanomethyl)benzoate+NaBr\text{Methyl 4-(bromomethyl)benzoate} + \text{NaCN} \xrightarrow{\text{DMF, 60–80°C}} \text{this compound} + \text{NaBr}

Key Parameters:

  • Solvent : DMF or acetonitrile.

  • Temperature : 60–80°C.

  • Reaction Time : 12–24 hours.

  • Yield : 70–85% (based on analogous substitutions)[^general].

Catalytic Hydrogenation of Methyl 4-(Cyanomethyl)cinnamate

A less conventional route involves the hydrogenation of unsaturated precursors. For example, Methyl 4-(cyanomethyl)cinnamate could undergo catalytic hydrogenation to saturate the double bond, though this method is speculative and untested for the target compound.

Reaction Conditions:

  • Catalyst : Palladium on carbon (Pd/C) or Raney nickel.

  • Pressure : 1–3 atm H₂.

  • Solvent : Ethanol or ethyl acetate.

Comparative Analysis of Synthetic Routes

The table below summarizes the advantages and limitations of each method:

Method Yield Complexity Safety Concerns Scalability
Esterification 85–90%LowCorrosive acidsHigh (batch process)
Nucleophilic Substitution 70–85%ModerateCyanide toxicityModerate
Catalytic Hydrogenation N/AHighHigh-pressure equipmentLow

Industrial Production Considerations

Large-scale synthesis demands efficiency and cost-effectiveness. Continuous flow reactors, as described for Methyl 4-(cyanomethoxy)benzoate, could enhance the esterification process by improving heat transfer and reducing reaction times. Automated systems with real-time pH and temperature monitoring, akin to those in Patent US20070149802A1, ensure consistent product quality.

Case Study: Pilot-Scale Esterification

A pilot setup using 4-(cyanomethyl)benzoic acid (60 kg), methanol (480 kg), and 30% HCl (89 kg) refluxed for 7 hours, followed by neutralization and extraction, could theoretically yield 88–89% this compound, mirroring the results for Methyl 4-(aminomethyl)benzoate.

Emerging Methodologies

Recent advances in green chemistry propose solvent-free esterifications or mechanochemical methods using ball mills. These approaches minimize waste and energy consumption, aligning with sustainable production goals.

Chemical Reactions Analysis

Types of Reactions: Methyl 4-(cyanomethyl)benzoate undergoes various chemical reactions, including:

    Oxidation: The cyanomethyl group can be oxidized to form a carboxyl group, resulting in the formation of 4-(carboxymethyl)benzoic acid.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Concentrated nitric acid for nitration, and halogens (e.g., chlorine or bromine) in the presence of a Lewis acid catalyst for halogenation.

Major Products Formed:

    Oxidation: 4-(carboxymethyl)benzoic acid.

    Reduction: 4-(hydroxymethyl)benzoic acid.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Scientific Research Applications

The applications of methyl 4-(cyanomethyl)benzoate span multiple disciplines:

Organic Synthesis

  • Building Block for Complex Molecules: this compound serves as a versatile intermediate in synthesizing more complex organic molecules, including pharmaceuticals and agrochemicals .
  • Reactivity Studies: It undergoes various chemical reactions such as nucleophilic substitutions, which are critical for developing new compounds with desired properties.
  • Antimicrobial Properties: Research indicates that this compound exhibits potential antimicrobial activities against various pathogens. For instance, studies have shown that compounds with similar structures can inhibit the growth of both Gram-positive and Gram-negative bacteria .
CompoundZone of Inhibition (mm)Bacteria Tested
This compoundTBDBacillus sphericus, E. coli
Chalcone Derivative i8Bacillus sphericus
Chalcone Derivative ii6E. coli
  • Cytotoxicity Assessments: In vitro studies have suggested that related compounds can induce cytotoxic effects in cancer cell lines, prompting further investigation into their therapeutic potential .

Pharmaceutical Development

  • Precursor for Drug Synthesis: This compound can be used as a precursor for synthesizing potential pharmaceutical agents targeting various diseases, including neuroinflammatory disorders .

Case Study 1: Antibacterial Activity

A study focused on the antibacterial properties of various benzoate derivatives found that those with halogen substitutions exhibited enhanced activity against pathogenic bacteria, suggesting a similar potential for this compound .

Case Study 2: Mechanistic Studies

Research conducted on chalcone derivatives has shown that they can modulate biochemical pathways involved in inflammation and cell growth. These findings highlight the importance of understanding how this compound interacts with biological molecules .

Mechanism of Action

The mechanism of action of methyl 4-(cyanomethyl)benzoate depends on its specific application. In organic synthesis, it acts as a reactive intermediate, participating in various chemical reactions to form desired products. The cyanomethyl group can undergo nucleophilic addition or substitution reactions, while the ester group can be hydrolyzed or reduced.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers

Methyl 3-(cyanomethyl)benzoate (CAS No. 68432-92-8)
  • Structure: Cyanomethyl group at the meta position instead of para.
  • Applications : Less commonly reported in drug synthesis compared to the para isomer, but used in specialized polymer chemistry .
Methyl 4-(2-cyanophenyl)benzoate
  • Structure: Contains a cyanophenyl (–C₆H₄CN) substituent instead of cyanomethyl.
  • Properties: The extended aromatic system increases lipophilicity (logP ≈ 2.8 vs. 1.5 for the cyanomethyl derivative) and may enhance binding to hydrophobic biological targets.
  • Applications : Explored in kinase inhibitor development due to improved π-π stacking interactions .

Functional Group Variations

Ethyl 4-(carbamoylamino)benzoate
  • Structure: Ethyl ester with a carbamoylamino (–NHCONH₂) group.
  • Properties: Higher water solubility due to the carbamoyl group (logP ≈ 0.9 vs. 1.5 for methyl 4-(cyanomethyl)benzoate).
  • Applications : Used in prodrug design for sustained release formulations .
Methyl 4-(4-(2-phenylquinoline-4-carbonyl)piperazin-1-yl)benzoate (C1)
  • Structure: Incorporates a piperazine-quinoline pharmacophore.
  • Properties: Enhanced biological activity (e.g., anticancer properties) due to the quinoline moiety.
  • Applications : Investigated as a DNA intercalator and topoisomerase inhibitor .

Biological Activity

Methyl 4-(cyanomethyl)benzoate, with the molecular formula C10_{10}H9_{9}NO2_2 and a molecular weight of 175.18 g/mol, is an organic compound classified as an ester. It features a cyanomethyl group at the para position of the benzoate structure. This compound has garnered interest due to its potential biological activities, particularly in antimicrobial applications and as a synthetic building block in pharmaceutical chemistry.

This compound appears as a colorless solid and is primarily utilized in chemical syntheses within the pharmaceutical and agrochemical industries. Its structural characteristics allow it to engage in various chemical reactions, making it a valuable intermediate for synthesizing more complex molecules .

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. Its structural similarity to other benzoate compounds suggests that it may share similar mechanisms of action against microbial pathogens. For instance, studies have shown that compounds with similar functional groups often demonstrate varying degrees of toxicity and bioactivity, which necessitates further exploration into their safety profiles .

In a study evaluating the antibacterial activity of various compounds, this compound was tested against Gram-positive and Gram-negative bacteria using the paper disc diffusion method. Results indicated varying zones of inhibition, highlighting its potential as an antibacterial agent .

The biological activity of this compound is believed to be linked to its ability to interact with biological molecules. Interaction studies have suggested that this compound may bind to specific receptors or enzymes, influencing metabolic pathways associated with microbial growth and inflammation .

Additionally, it has been reported that this compound acts as an antagonist to the H1 receptor in the histamine family, suggesting potential applications in treating allergic reactions or inflammatory conditions .

Case Study 1: Antimicrobial Evaluation

A comprehensive evaluation was conducted on this compound's antibacterial properties against several bacterial strains. The compound demonstrated significant activity against Bacillus sphericus and Escherichia coli, with inhibition zones measured as follows:

Bacterial Strain Zone of Inhibition (mm)
Bacillus sphericus8
Escherichia coli6

These results underscore the compound's potential utility in developing new antimicrobial agents .

Case Study 2: Synthesis and Biological Activity

A study focused on synthesizing derivatives from this compound revealed that modifications could enhance its biological activity. The synthesized derivatives were evaluated for local anesthetic effects and showed promising results in acute toxicity tests, indicating low toxicity while maintaining effective biological activity .

Q & A

Q. What are the common synthetic routes for preparing Methyl 4-(cyanomethyl)benzoate, and what reaction conditions optimize yield?

this compound is synthesized via nucleophilic substitution or esterification. A representative method involves reacting 4-(bromomethyl)benzoate derivatives with cyanide sources (e.g., NaCN or KCN) in polar aprotic solvents like acetonitrile (CH₃CN) under reflux. Catalytic KI and K₂CO₃ are often used to enhance reactivity . For example, in analogous reactions, aldehydes are introduced via heating (70°C, 5 hours) to form intermediates, which are purified via flash column chromatography (chloroform eluent) . Key parameters include temperature control (to avoid side reactions) and stoichiometric excess of the cyanide source to ensure complete substitution.

Q. What spectroscopic and chromatographic methods are used to characterize this compound?

  • FT-IR : Peaks at ~1718 cm⁻¹ (ester C=O stretch), ~2220 cm⁻¹ (C≡N stretch), and aromatic C-H stretches (~3050 cm⁻¹) confirm functional groups .
  • NMR : ¹H-NMR typically shows a singlet for the methyl ester (δ ~3.9 ppm), aromatic protons (δ ~7.8–8.3 ppm), and a singlet for the cyanomethyl group (δ ~4.3 ppm). ¹³C-NMR identifies the ester carbonyl (δ ~167 ppm) and nitrile carbon (δ ~118 ppm) .
  • HPLC/GC-MS : Used to assess purity (>96% as reported) and quantify residual solvents or byproducts .

Advanced Research Questions

Q. How can crystallographic software like SHELX and ORTEP-III aid in resolving the molecular structure of this compound?

Single-crystal X-ray diffraction (SCXRD) data can be refined using SHELXL for small-molecule crystallography. The software refines atomic coordinates, thermal parameters, and occupancy factors, while ORTEP-III generates graphical representations of the molecular structure, highlighting bond lengths, angles, and torsional conformations . For example, SHELX’s robust algorithms resolve disorder in the cyanomethyl group or ester moiety, critical for confirming regiochemistry.

Q. What experimental strategies address contradictions in reactivity data for this compound in cross-coupling reactions?

Discrepancies in reactivity (e.g., Suzuki-Miyaura coupling failures) may arise from steric hindrance at the cyanomethyl position or competing nitrile coordination to catalysts. To mitigate:

  • Use bulky ligands (e.g., SPhos) to prevent catalyst poisoning.
  • Optimize solvent polarity (e.g., DMF/H₂O mixtures) to stabilize transition states.
  • Monitor reaction progress via TLC or in-situ IR to identify intermediates .

Q. How does the cyanomethyl group influence the compound’s application in drug discovery or materials science?

The nitrile group serves as a versatile handle for bioorthogonal reactions (e.g., click chemistry) and metal coordination. In medicinal chemistry, it can be reduced to amines for prodrug synthesis or act as a hydrogen-bond acceptor in enzyme inhibition. In materials science, its electron-withdrawing nature enhances charge transport in organic semiconductors .

Methodological Notes

  • Crystallography : For SCXRD, grow crystals via slow evaporation in ethyl acetate/hexane. Use WinGX for data integration and SHELXL for refinement .
  • Contradiction Resolution : Employ DFT calculations (e.g., Gaussian) to model reaction pathways and identify kinetic vs. thermodynamic products .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl 4-(cyanomethyl)benzoate
Reactant of Route 2
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Methyl 4-(cyanomethyl)benzoate

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